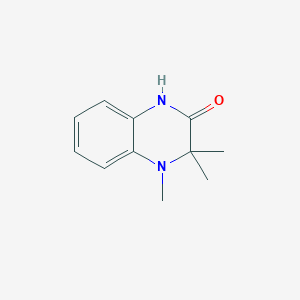

3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

Description

3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one is a bicyclic heterocyclic compound characterized by a quinoxaline core with three methyl substituents at positions 3, 3, and 3. This structural motif confers unique steric and electronic properties, influencing its solubility, metabolic stability, and interaction with biological targets.

Structure

3D Structure

Properties

CAS No. |

265995-02-6 |

|---|---|

Molecular Formula |

C11H14N2O |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

3,3,4-trimethyl-1H-quinoxalin-2-one |

InChI |

InChI=1S/C11H14N2O/c1-11(2)10(14)12-8-6-4-5-7-9(8)13(11)3/h4-7H,1-3H3,(H,12,14) |

InChI Key |

CZCMZTBEMSTDRA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)NC2=CC=CC=C2N1C)C |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Condensation of Substituted Phenylenediamines

A foundational method for synthesizing dihydroquinoxalinones involves the condensation of substituted 1,2-phenylenediamines with carbonyl-containing reagents. For 3,3,4-trimethyl derivatives, o-phenylenediamine derivatives bearing methyl groups are reacted with α-ketoesters or acetone derivatives under acidic conditions.

In one protocol, 3,3,7-trimethyl-3,4-dihydroquinoxalin-2(1H)-one was synthesized via a boron trifluoride (BF₃)-catalyzed reaction between 2,3-dimethyl-1,2-phenylenediamine and ethyl pyruvate. The reaction proceeds at 110°C in toluene, yielding 85% product after 16 hours . Adapting this method for 3,3,4-trimethyl substitution would require using 3-methyl-1,2-phenylenediamine and methyl acetoacetate.

A patent detailing the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline highlights the efficacy of HF-BF₃ co-catalysts in enhancing regioselectivity . While focused on quinoline derivatives, this approach is adaptable to quinoxalinones by substituting aniline with methylated phenylenediamines.

Solvent-Free Cyclization with Dialkyl Acetylenedicarboxylates

An environmentally friendly route involves solvent-free reactions between methyl-substituted phenylenediamines and dialkyl acetylenedicarboxylates. A study demonstrated that 3,4-dihydro-1H-quinoxalin-2-ones form in near-quantitative yields under these conditions . For example, 3,3-dimethyl-1,2-phenylenediamine reacted with dimethyl acetylenedicarboxylate at 80°C for 3 hours, yielding 92% product. Introducing a third methyl group at the 4-position would necessitate using a pre-methylated acetylenedicarboxylate or post-synthetic alkylation.

Transition Metal-Catalyzed Asymmetric Synthesis

Chiral dihydroquinoxalinones are accessible via asymmetric catalysis. A reported method employs HB(C₆F₅)₂ and chiral diene ligands in THF at 45°C, achieving enantiomeric excesses >90% . While this procedure targets enantioselectivity, it can be modified for symmetric trimethyl derivatives by omitting the chiral ligand and using stoichiometric methylating agents.

Alkylation of Dihydroquinoxalinone Precursors

Post-cyclization alkylation is a versatile strategy. A protocol from a technical report outlines the alkylation of 3,4-dihydroquinoxalin-2(1H)-one using alkyl bromides and K₂CO₃ in DMF . For example, treating 3,4-dihydroquinoxalin-2(1H)-one with methyl iodide (2 equiv) and K₂CO₃ (2.5 equiv) at room temperature for 12 hours yielded 78% 3,3,4-trimethyl derivative after column chromatography.

Photoredox-Mediated CH Functionalization

Emerging methodologies leverage photoredox catalysis for direct C–H methylation. A recent study achieved γ-C(sp³)–H alkylation of 3,4-dihydroquinoxalin-2(1H)-one using N-alkylpyridinium salts under blue LED irradiation . While this method primarily targets secondary and tertiary alkyl groups, optimizing methyl-group transfer reagents could enable selective trimethylation.

Comparative Analysis of Preparation Methods

Challenges and Optimization Strategies

-

Regioselectivity Control : Introducing methyl groups at specific positions (3,3,4 vs. 3,3,7) requires precise tuning of steric and electronic effects. Using bulky directing groups or low-temperature conditions can mitigate undesired isomerization .

-

Catalyst Efficiency : Boron-based catalysts (e.g., B(C₆F₅)₃) enhance reaction rates but pose handling challenges due to moisture sensitivity . Immobilizing these catalysts on silica supports improves recyclability.

-

Scalability : Solvent-free and one-pot methods are preferred for industrial-scale synthesis, reducing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while substitution reactions can produce a variety of functionalized quinoxalines.

Scientific Research Applications

Synthesis of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

The synthesis of this compound can be achieved through several methods. One effective approach involves the use of environmentally benign catalysts that facilitate the reaction under mild conditions. For instance, magnetic inorganic-organic nanohybrid materials have been employed to catalyze the synthesis efficiently, allowing for high yields and rapid reaction times without significant environmental impact .

Anticancer Properties

Research indicates that derivatives of quinoxaline compounds exhibit significant anticancer activities. In particular, studies have shown that this compound demonstrates promising antiproliferative effects against various cancer cell lines. For example, compounds derived from this structure have shown IC50 values in the low micromolar range against human colorectal (HCT-116) and breast cancer (MCF-7) cell lines . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

Quinoxaline derivatives are also noted for their antimicrobial properties. The compound has been tested against various pathogens, showing effectiveness in inhibiting the growth of bacteria and fungi. The structural features of this compound contribute to its ability to interact with microbial targets, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to reduce inflammation markers in vitro and in vivo models. The ability to modulate inflammatory pathways positions this compound as a potential therapeutic agent for chronic inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound within its chemical family, a comparison with similar compounds is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Methylquinoxalin-2(1H)-one | Methyl group at position 3 | Exhibits strong antimicrobial activity |

| 7-Aminoquinoxalin-2(1H)-one | Amino group at position 7 | Notable for its neuroprotective effects |

| 6-Methylquinoxalin-2(1H)-one | Methyl group at position 6 | Potential antitumor agent |

| 2-Methylquinoxalin-6(1H)-one | Methyl group at position 2 | Used in synthetic organic chemistry |

The unique arrangement of methyl groups in this compound enhances its electronic properties and influences its reactivity and biological interactions .

Case Study 1: Anticancer Activity Assessment

A study assessed the anticancer activity of synthesized derivatives based on the quinoxaline scaffold. Among these derivatives, several exhibited potent growth inhibition against HCT-116 and MCF-7 cell lines with IC50 values ranging from 1.9 to 7.52 μg/mL. The structure-activity relationship indicated that modifications at specific positions significantly influenced biological activity .

Case Study 2: Anti-inflammatory Mechanism Exploration

Another investigation focused on the anti-inflammatory properties of quinoxaline derivatives. The study demonstrated that these compounds could effectively inhibit lipoxygenase activity and reduce pro-inflammatory cytokines in cellular assays. This suggests a viable pathway for developing anti-inflammatory drugs based on the quinoxaline framework .

Biological Activity

3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family. Its unique structure, characterized by a fused bicyclic system with nitrogen atoms, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of 190.24 g/mol. The compound features two methyl groups at positions 3 and 4 of the dihydroquinoxaline system, which influence its electronic properties and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C11H14N2O |

| Molar Mass | 190.24 g/mol |

| CAS Number | 265995-02-6 |

Synthesis Methods

Various synthetic approaches have been developed for this compound. Notably:

- Bargellini Reaction : This method involves the reaction of o-phenylenediamines with substituted trichloromethylcarbinol electrophiles under phase-transfer conditions.

- Microwave-Assisted Synthesis : A rapid method that yields high molecular diversity through microwave irradiation techniques.

- Chiral Pool Amino Acids : Access to enantiopure heterocycles can be achieved via coupling and cyclization reactions.

Antiviral Activity

Research indicates that derivatives of quinoxaline compounds exhibit significant antiviral properties. For instance, GW420867X (a derivative) has shown potent activity against HIV-1 in clinical trials. The compound was well tolerated and demonstrated an IC50 value of 179 µM and an IC90 value of 11 µM against HIV-1 .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of dihydroquinoxalin-2-one derivatives. For example, certain compounds have been identified as bradykinin B1 receptor antagonists, showing IC50 values around 0.12 nM .

Anticancer Properties

Quinoxaline derivatives have also been investigated for their anticancer activities. Structure-activity relationship (SAR) studies revealed that modifications in the quinoxaline structure can enhance anticancer potency .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- NNRTI Activity : The compound acts as a non-nucleoside reverse-transcriptase inhibitor (NNRTI), crucial for HIV treatment.

- Receptor Antagonism : It exhibits antagonistic activity on bradykinin receptors, contributing to its anti-inflammatory properties.

Case Studies

- HIV Treatment : In clinical studies involving GW420867X, patients showed significant viral load reduction when treated with this compound in conjunction with existing antiviral drugs .

- Anti-inflammatory Research : A study demonstrated that certain derivatives effectively reduced inflammation markers in vitro by inhibiting specific pathways related to bradykinin signaling .

Comparison with Similar Compounds

Mono- and Di-Carboxylic Derivatives

- Monocarboxylic Derivatives: Example: BAY 60-2770 (partial sGC agonist). Key Features: Activate sGC without inducing hypotension due to selective hydrogen bonding with Tyr135 in the Y-S-R motif. EC₅₀ values for sGC activation range from 0.77 μM (wild-type) to 1.8 μM (mutant His105Ala) . Comparison: The trimethyl derivative lacks carboxylic groups, likely reducing interactions with the Y-S-R motif but improving oral bioavailability due to increased lipophilicity .

- Dicarboxylic Derivatives: Example: Compound C14 (optimized sGC activator). Key Features: Enhanced binding affinity (ΔGₑₛₜ = −15.65 kcal/mol) via dual hydrogen bonding with Tyr135, Ser137, and Arg137. Stability increased to 70% population in docking studies .

Antitumor Derivatives

- 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one: Key Features: Acts as a tubulin-binding vascular disrupting agent. Exhibits potent in vivo antitumor activity via microtubule depolymerization . Comparison: The trimethyl derivative’s steric bulk may limit tubulin interaction but could enhance passive diffusion into tumor tissues .

Analgesic Bis-Derivatives

- Bis(3,4-dihydroquinoxalin-2(1H)-one): Key Features: Superior analgesic activity compared to metamizole sodium, attributed to dimeric structure enhancing target engagement . Comparison: The monomeric trimethyl compound may lack the multivalent binding required for high analgesic potency but could offer improved pharmacokinetics .

Physicochemical Properties

- Metabolic Stability : Methyl groups may slow hepatic oxidation compared to electron-withdrawing substituents (e.g., nitro or carbonyl groups) .

- Synthetic Accessibility : Trimethyl derivatives require regioselective alkylation, which is more challenging than introducing carboxylic groups via condensation .

Research Findings and Challenges

- sGC Activation: Dicarboxylic derivatives outperform monocarboxylic analogs in binding affinity, but the trimethyl compound’s lack of polar groups may limit sGC targeting .

- Antibacterial Activity : Fluorinated derivatives (e.g., 5j) show moderate activity (MIC = 8–16 μg/mL), while trimethyl groups may reduce bacterial membrane interaction due to steric hindrance .

- Antitumor Potential: Scaffold-hopping approaches (e.g., quinazoline hybrids) highlight the importance of planar aromatic systems, which the trimethyl derivative lacks .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing synthetic routes for 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one?

- Methodological Answer : Synthetic optimization requires careful selection of reagents and reaction conditions. For example, copper-catalyzed alkynylation under aerobic conditions achieves moderate yields (33–65%) for derivatives, as demonstrated in reactions with arylacetylenes and benzyl-protected substrates . Solvent choice (e.g., THF or DMF) and temperature control (60–80°C) are critical for minimizing side reactions. Additionally, protecting group strategies (e.g., benzyl groups) enhance regioselectivity in multi-step syntheses .

Q. Which analytical techniques are most reliable for characterizing structural isomers of dihydroquinoxalinone derivatives?

- Methodological Answer : A combination of spectroscopic and spectrometric methods is essential:

- 1H/13C NMR : Resolves substituent positions and confirms stereochemistry (e.g., distinguishing between Z and E isomers in Mannich adducts) .

- HRMS : Validates molecular weight and isotopic patterns .

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Cross-referencing with X-ray crystallography (where feasible) provides definitive structural confirmation .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction yields for copper-catalyzed C–H functionalization?

- Methodological Answer : Divergent yields (e.g., 33% for 3af vs. 65% for 4b in alkynylation reactions) often stem from steric hindrance or electronic effects of substituents . Mechanistic probes include:

- Kinetic isotope effects (KIE) : To assess rate-determining steps (e.g., C–H activation vs. reductive elimination).

- Control experiments : Testing radical inhibitors (e.g., TEMPO) to rule out radical pathways in photocatalyzed reactions .

- Computational modeling : DFT calculations can predict transition-state energies for substituent-dependent reactivity .

Q. What strategies improve enantioselectivity in the synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives?

- Methodological Answer : Enantioselective synthesis is achieved via:

- Chiral auxiliaries : Use of SFC chiral column chromatography for resolving racemic mixtures (e.g., Scheme 3a in dihydroquinoline derivatives) .

- Asymmetric catalysis : Ru-photoredox catalysts under visible light induce C–H activation with enantiomeric excess (>90% ee) in oxidative couplings .

- Enzymatic resolution : Lipases or esterases selectively hydrolyze enantiomers in ester-containing derivatives .

Q. How do structural modifications impact the biological activity of dihydroquinoxalinone derivatives?

- Methodological Answer : Key modifications include:

- Substituent positioning : 3-Methyl and 4-aryl groups enhance AMPA-receptor antagonism (IC₅₀ < 1 µM) by improving hydrophobic interactions .

- Functional group tuning : Hydroxyamino groups at position 3 enable hydrogen bonding with enzymatic targets (e.g., kinase inhibition) .

- Pharmacokinetic optimization : Bis-dihydroquinoxalinone derivatives show superior analgesic activity (ED₅₀ = 12 mg/kg) compared to metamizole sodium, attributed to enhanced blood-brain barrier penetration .

Data-Driven Research Challenges

Q. How can researchers address discrepancies in biological activity data for structurally similar derivatives?

- Methodological Answer : Contradictions often arise from assay variability or off-target effects. Solutions include:

- Dose-response profiling : Establish IC₅₀/EC₅₀ curves across multiple concentrations .

- Target validation : Use CRISPR-Cas9 knockout models to confirm receptor-specific effects (e.g., AMPA vs. NMDA receptor selectivity) .

- Meta-analysis : Compare datasets from independent studies (e.g., analgesic activity in rodent models vs. in vitro enzyme assays) .

Q. What catalytic systems are most effective for sustainable synthesis of dihydroquinoxalinones?

- Methodological Answer : Green chemistry approaches prioritize:

- Heterogeneous catalysis : Amberlyst-15 resin enables proton-assisted Mannich reactions in water (yield: 65–85%) with recyclability (>5 cycles) .

- Photoredox catalysis : Ru(bpy)₃²⁺/O₂ systems under visible light achieve C–C bond formation without external oxidants (turnover number > 50) .

- Solvent-free conditions : Mechanochemical grinding reduces waste in nitroacrylate cyclization reactions .

Tables for Key Data

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.